N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE is a synthetic compound with a complex structure that includes a cyclohexene ring, a phenyl group, and a thieno[3,2-d]pyrimidine moiety
Preparation Methods
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or cyclohexane derivatives.
Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring with ethyl halides under basic conditions.
Formation of the thieno[3,2-d]pyrimidine moiety: This can be synthesized through a multi-step process involving the condensation of thiophene derivatives with urea or guanidine.
Coupling of the phenyl group:
Final coupling: The final step involves the coupling of the intermediate products to form the desired compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE can be compared with similar compounds such as:
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE: This compound has a similar structure but with a methoxy group instead of the thieno[3,2-d]pyrimidine moiety.
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-HYDROXYPHENYL)ACETAMIDE: This compound has a hydroxyl group instead of the thieno[3,2-d]pyrimidine moiety.
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-CHLOROPHENYL)ACETAMIDE: This compound has a chloro group instead of the thieno[3,2-d]pyrimidine moiety.
The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3S/c26-19(23-13-11-16-7-3-1-4-8-16)15-24-18-12-14-29-20(18)21(27)25(22(24)28)17-9-5-2-6-10-17/h2,5-7,9-10,12,14H,1,3-4,8,11,13,15H2,(H,23,26) |
InChI Key |
KMPXYUAUEOLZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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